molecular formula C14H13NO6S B2638132 PS10

PS10

Cat. No.: B2638132
M. Wt: 323.32 g/mol
InChI Key: SVUZJWAAXPEMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PS10 is a novel, potent, and ATP-competitive inhibitor of pyruvate dehydrogenase kinase (PDK). It inhibits all PDK isoforms with varying degrees of potency, making it a broad-spectrum inhibitor. This compound has shown significant potential in improving glucose tolerance and stimulating myocardial carbohydrate oxidation, particularly in diet-induced obesity models .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PS10 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired inhibitory properties. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it generally involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification through chromatography .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through rigorous quality control processes. This would include large-scale reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: PS10 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized this compound derivatives, while substitution reactions can produce various substituted this compound analogs .

Scientific Research Applications

PS10 has a wide range of scientific research applications, including:

Mechanism of Action

PS10 exerts its effects by competitively inhibiting the ATP-binding site of pyruvate dehydrogenase kinase. This inhibition prevents the phosphorylation and inactivation of the pyruvate dehydrogenase complex, leading to increased activity of the complex. As a result, there is enhanced conversion of pyruvate to acetyl-CoA, promoting carbohydrate oxidation and improving glucose tolerance. The molecular targets include all isoforms of pyruvate dehydrogenase kinase, with varying degrees of affinity .

Comparison with Similar Compounds

Uniqueness of PS10: this compound is unique due to its broad-spectrum inhibition of all pyruvate dehydrogenase kinase isoforms and its high affinity for pyruvate dehydrogenase kinase 2. This broad-spectrum activity and high specificity make it a valuable tool for studying metabolic pathways and developing potential therapeutic applications .

Properties

IUPAC Name

2-(2,4-dihydroxyphenyl)sulfonyl-1,3-dihydroisoindole-4,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO6S/c16-9-1-2-14(13(19)4-9)22(20,21)15-6-8-3-10(17)5-12(18)11(8)7-15/h1-5,16-19H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUZJWAAXPEMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1S(=O)(=O)C3=C(C=C(C=C3)O)O)C(=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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